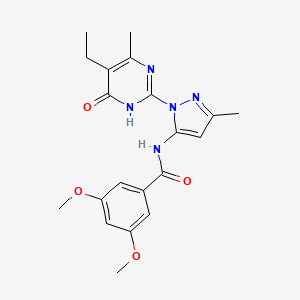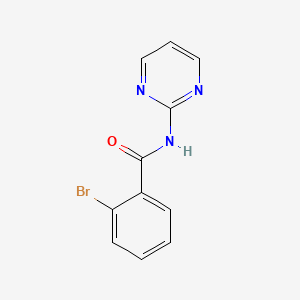![molecular formula C21H17ClN2O B2648381 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-67-9](/img/structure/B2648381.png)
6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds such as N-ribosyldihydronicotinamide . They are notable for their use in pharmaceuticals.
Synthesis Analysis
The synthesis of benzimidazoles involves the reaction of o-phenylenediamine with carboxylic acids . The exact method for synthesizing “6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” would depend on the specific reactants and conditions used.Molecular Structure Analysis
Benzimidazoles have a two-ring structure, consisting of a benzene ring fused to an imidazole ring . The exact structure of “this compound” would include additional functional groups attached to this basic structure.Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Antimicrobial and Antifungal Applications
Benzimidazole derivatives are synthesized and evaluated for their antimicrobial and antifungal activities. Novel compounds demonstrate significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. These findings suggest the potential of benzimidazole derivatives, including possibly 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, in developing new antimicrobial and antifungal agents (Padalkar et al., 2014).
Antioxidant Potential
Certain benzimidazole compounds have been identified with antioxidant potential, showcasing the ability to scavenge free radicals and inhibit lipid peroxidation. This indicates the potential utility of benzimidazole derivatives in protecting against oxidative stress-related damage, which could extend to the specific compound if structurally similar (Spasov et al., 2022).
Inhibition of Tyrosinase Activity
Benzimidazole derivatives have been evaluated for their tyrosinase inhibitory activity, which is a key enzyme in the melanin synthesis pathway. Compounds demonstrating effective tyrosinase inhibition could be applied in cosmetic formulations to manage pigmentation disorders or as skin whitening agents. The research suggests that certain benzimidazole compounds could serve as leads for the development of tyrosinase inhibitors (Mahdavi et al., 2018).
Corrosion Inhibition
Theoretical studies of benzimidazole and its derivatives have revealed their potential as corrosion inhibitors for metals in acidic environments. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. Such properties highlight the applicability of benzimidazole derivatives in industrial settings to protect metal infrastructure (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-7-9-16(10-8-15)14-25-24-20-13-18(22)11-12-19(20)23-21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZWUHZKNZKASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)
![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)


![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2648319.png)
![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)
